Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-
Overview
Description
Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- typically involves the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) groups. This is followed by the coupling of the protected glycine with N-methylglycine under specific reaction conditions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the Boc protecting group under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DCC, NHS, LiAlH4, NaBH4, and various acids for deprotection. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives, oxidized or reduced forms of the compound, and substituted products where the Boc group is replaced by other functional groups .
Scientific Research Applications
Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic transformations.
Biology: Studied for its potential role in biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through the formation of peptide bonds and interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)glycylglycine: Similar in structure but lacks the N-methyl group.
N-(tert-Butoxycarbonyl)glycyl-N-methylglycine: Similar but with different protecting groups.
N-(tert-Butoxycarbonyl)glycyl-N-ethylglycine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- is unique due to its specific combination of protecting groups and the presence of the N-methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-7(13)12(4)6-8(14)15/h5-6H2,1-4H3,(H,11,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXZTSJRJLBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450546 | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133498-97-2 | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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